molecular formula C23H20Na2O14 B560404 Cromoglicate sodium hydrate CAS No. 5826-37-6

Cromoglicate sodium hydrate

Cat. No. B560404
CAS RN: 5826-37-6
M. Wt: 566.38
InChI Key: IJNSAEWXFZZBTC-UHFFFAOYSA-L
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Description

Cromoglicic acid , cromolyn (USAN), cromoglycate (former BAN), or cromoglicate, is traditionally described as a mast cell stabilizer, and is commonly marketed as the sodium salt sodium cromoglicate or cromolyn sodium. This drug prevents the release of inflammatory chemicals such as histamine from mast cells. Because of their convenience (and perceived safety), leukotriene receptor antagonists have largely replaced it as the non-corticosteroid treatment of choice in the treatment of asthma. Cromoglicic acid requires administration four times daily, and does not provide additive benefit in combination with inhaled corticosteroids.

Scientific Research Applications

Nanoporous Microparticles for Inhalation Therapy

Cromoglicate sodium hydrate has been explored for its potential in inhalation therapy, specifically through the creation of nanoporous microparticles (NPMPs). These NPMPs have demonstrated improved aerodynamic properties, resulting in enhanced in vitro drug deposition, as compared to commercial products. Notably, the spray-dried NPMPs of cromoglicate sodium hydrate were found to be amorphous and displayed superior deposition properties, important for effective inhalation therapy (Nolan et al., 2011).

Allergen-Induced Dermal Pruritus Treatment

Cromoglicate sodium hydrate has also been utilized in the management of allergic diseases, particularly as a topical application for allergen-induced dermal pruritus. Its effectiveness in this application suggests roles beyond mast cell stabilization, including anti-inflammatory actions and modulation of sensory nerve function (Vieira dos Santos et al., 2010).

Study of Hydrated Crystal Structures

The hydrated crystal structures of cromolyn, which includes cromoglicate sodium hydrate, have been reported, providing insights into the dehydration properties of sodium salts. This research is significant for understanding the ion coordination and hydrogen bonding in these structures, which are pivotal in the pharmaceutical application of these compounds (Stephenson & Diseroad, 2000).

Characterization in Low-Dose Formulations

Cromoglicate sodium hydrate has been characterized in low-dose formulations using nuclear magnetic resonance spectroscopy. This characterization is crucial for understanding its molecular state in pharmaceutical formulations, thereby aiding in the development of more effective and stable drug products (Umino et al., 2013).

Application in Sickle-Cell Disease

Research has also indicated the potential of cromoglicate sodium hydrate in the treatment of sickle-cell disease. A study showed a decrease in sickle cells following treatment, highlighting its therapeutic potential in this area (Toppet et al., 2000).

Topical Treatment of Skin Allergies

Cromoglicate sodium hydrate's topical application has shown promise in treating atopic dermatitis and other skin allergies. Its anti-inflammatory and anti-allergic properties make it a valuable option for skin allergy treatments (Zur, 2012).

properties

IUPAC Name

disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O11.2Na.3H2O/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;;;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;;3*1H2/q;2*+1;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNSAEWXFZZBTC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Na2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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